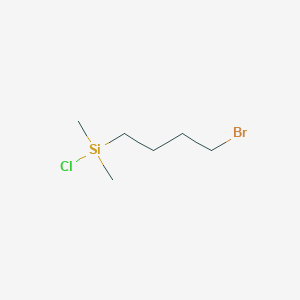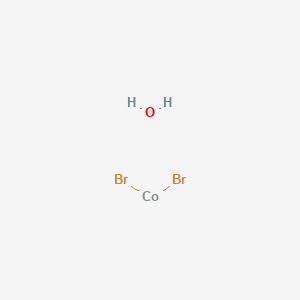
Cobalt(II) bromide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(II) bromide hydrate is an inorganic compound with the chemical formula CoBr₂·xH₂O. It is a hydrated form of cobalt(II) bromide, which appears as red-purple crystals in its hexahydrate form. This compound is known for its solubility in water and its use primarily as a catalyst in various chemical processes .
Métodos De Preparación
Cobalt(II) bromide hydrate can be synthesized through the reaction of cobalt hydroxide with hydrobromic acid. The reaction is as follows:
Co(OH)2+2HBr→CoBr2⋅6H2O
This reaction produces cobalt(II) bromide hexahydrate. Further heating of the hexahydrate at 100°C results in the formation of the dihydrate, and at 130°C, the anhydrous form is obtained .
Análisis De Reacciones Químicas
Cobalt(II) bromide hydrate undergoes various chemical reactions, including:
Oxidation: At higher temperatures, cobalt(II) bromide reacts with oxygen to form cobalt(II,III) oxide and bromine vapor.
Coordination Reactions: It reacts with ammonia to form coordination compounds such as bromopentaamminecobalt(III) bromide.
Catalytic Reactions: It acts as a catalyst in organic synthesis, facilitating C-metal, C-heteroatom, and C-C bond formations, as well as cyclizations, polymerizations, oxidations, reductions, and carbonylations.
Aplicaciones Científicas De Investigación
Cobalt(II) bromide hydrate is widely used in scientific research and industrial applications:
Biology and Medicine: While specific biological and medicinal applications are less common, its role as a catalyst in chemical reactions can indirectly support biological research.
Mecanismo De Acción
The mechanism by which cobalt(II) bromide hydrate exerts its effects primarily involves its role as a catalyst. It facilitates various chemical reactions by lowering the activation energy and providing an alternative reaction pathway. The molecular targets and pathways involved depend on the specific reaction it catalyzes. For example, in arylzincation reactions, it interacts with arylzinc iodide and lithium chloride complexes to form the desired products .
Comparación Con Compuestos Similares
Cobalt(II) bromide hydrate can be compared with other similar compounds such as:
Cobalt(II) chloride (CoCl₂): Similar in structure and catalytic properties but differs in the halide component.
Cobalt(II) iodide (CoI₂): Another halide of cobalt with similar properties but different reactivity due to the larger iodide ion.
Nickel(II) bromide (NiBr₂): Shares similar catalytic applications but involves nickel instead of cobalt, leading to different catalytic efficiencies and reaction conditions.
This compound stands out due to its specific solubility properties and its effectiveness as a catalyst in a wide range of organic synthesis reactions.
Propiedades
IUPAC Name |
dibromocobalt;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Co.H2O/h2*1H;;1H2/q;;+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTZAWYGLXXRSO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Co](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CoH2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583555 |
Source


|
| Record name | Dibromocobalt--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85017-77-2 |
Source


|
| Record name | Dibromocobalt--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
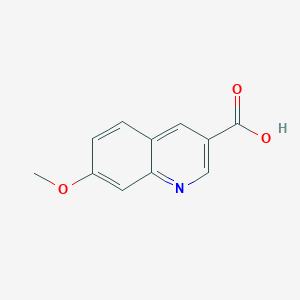

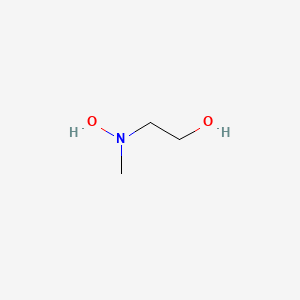
![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)
![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)

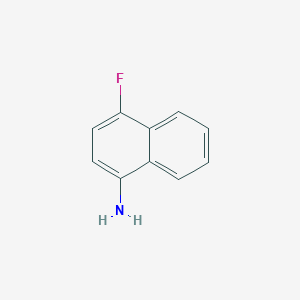


![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde](/img/structure/B1590994.png)
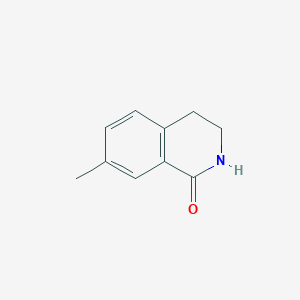

![3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1591000.png)
